ERβ Binding Affinity: Moderate Potency Differentiates the Parent Scaffold from High-Affinity C4-Substituted Analogs
The parent compound 2-(4-Hydroxy-phenyl)-quinolin-6-ol exhibits an ERβ IC50 of 171 nM, which is 2.85-fold weaker than the 4-vinyl analog (IC50 = 60 nM) and 3.04-fold weaker than the 4-ethyl analog (IC50 = 52 nM) [1][2]. This intermediate potency places the parent scaffold between weakly active truncated analogs and the highly optimized C4-substituted leads (3–5 nM range), making it a valuable tool for calibrating assay sensitivity windows and serving as a control compound in SAR expansion campaigns where the signal-to-noise ratio must not saturate the assay [3].
| Evidence Dimension | Binding affinity for human estrogen receptor beta (ERβ) |
|---|---|
| Target Compound Data | IC50 = 171 nM; Ki = 35 nM |
| Comparator Or Baseline | 4-Vinyl analog: IC50 = 60 nM; 4-Ethyl analog: IC50 = 52 nM; Optimized C4-substituted analogs: IC50 = 3–5 nM |
| Quantified Difference | 2.85-fold weaker than 4-vinyl analog; 3.04-fold weaker than 4-ethyl analog; 34- to 57-fold weaker than most potent C4-substituted leads |
| Conditions | Competitive radioligand binding assay using human ERβ, Wyeth Research, curated by ChEMBL [1][2][3] |
Why This Matters
Procuring the parent scaffold ensures a non-saturating signal in ERβ binding assays, preventing hook effects and enabling accurate EC50/IC50 determination across a wide concentration range in screening cascades.
- [1] BindingDB Entry BDBM50128398, 2-(4-Hydroxy-phenyl)-quinolin-6-ol (CHEMBL59438). IC50 171 nM (ERβ), Ki 35 nM (ERβ). View Source
- [2] BindingDB Entry BDBM50171727, 2-(4-Hydroxy-phenyl)-4-vinyl-quinolin-6-ol (CHEMBL198089). IC50 60 nM (ERβ). BindingDB Entry BDBM50171723, 4-Ethyl-2-(4-hydroxy-phenyl)-quinolin-6-ol (CHEMBL198679). IC50 52 nM (ERβ). View Source
- [3] Vu, A. T.; Cohn, S. T.; Manas, E. S.; Harris, H. A.; Mewshaw, R. E. ERβ Ligands. Part 4: Synthesis and Structure-Activity Relationships of a Series of 2-Phenylquinoline Derivatives. Bioorg. Med. Chem. Lett. 2005, 15 (20), 4520–4525. Several C4-substituted analogues displayed high affinity (3–5 nM) and significant selectivity (up to 83-fold) for ERβ. View Source
